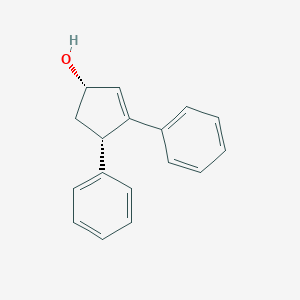
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with two phenyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclopentanol using hydrogenation techniques.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a model system to study the interactions of cyclopentene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (1s,4s)-1,4-Diphenylcyclohexane
- (1s,4s)-1,4-Dichlorocyclohexane
- (1s,4s)-3,4-Diphenylcyclopentane .
Uniqueness
What sets (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol apart from these similar compounds is the presence of the hydroxyl group and the specific arrangement of the phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
27995-73-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(1S,4S)-3,4-diphenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,15,17-18H,12H2/t15-,17+/m1/s1 |
InChI Key |
PPTPDVUKNXBQME-WBVHZDCISA-N |
Isomeric SMILES |
C1[C@@H](C=C([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C=C(C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















